Home > Products > Screening Compounds P52714 > 5-Chloro-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol
5-Chloro-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol - 109943-85-3

5-Chloro-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol

Catalog Number: EVT-3129671
CAS Number: 109943-85-3
Molecular Formula: C14H15ClN2O
Molecular Weight: 262.74
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

5-Chloro-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol is a synthetically derived organic compound that belongs to the chemical class of quinolines. Quinolines are heterocyclic aromatic compounds widely studied for their diverse biological activities. This particular derivative has shown promising results as a potential anticancer agent due to its ability to inhibit Inhibitor of Apoptosis (IAP) proteins. []

MLS1547

Compound Description: MLS1547, chemically known as 5-chloro-7-[(4-pyridin-2-ylpiperazin-1-yl)methyl]quinolin-8-ol, acts as a highly efficacious agonist for G protein-linked signaling pathways mediated by the D2 dopamine receptor. Notably, it exhibits biased agonism by demonstrating minimal recruitment of β-arrestin, a protein involved in receptor desensitization and internalization [, ]. Additionally, MLS1547 acts as an antagonist of dopamine-stimulated β-arrestin recruitment to the D2 receptor [, ]. This biased agonist profile holds potential therapeutic implications for targeting D2 receptor-mediated pathways with reduced side effects associated with β-arrestin recruitment. Relevance: MLS1547 shares a core structure with 5-Chloro-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol. Both compounds feature a quinoline ring substituted with chlorine at the 5-position and a substituted aminomethyl group at the 7-position. The key distinction lies in the amine substituent: MLS1547 incorporates a 4-pyridin-2-ylpiperazine moiety, while the compound of interest contains a pyrrolidine ring. This structural similarity suggests that both compounds may share a similar binding mode to the D2 dopamine receptor, while the variation in the amine substituent likely contributes to their distinct pharmacological profiles, particularly concerning their bias towards G protein signaling over β-arrestin recruitment.

UC-112

Compound Description: UC-112, chemically known as 5-((benzyloxy)methyl)-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol, is a potent inhibitor of Inhibitor of Apoptosis (IAP) proteins, specifically targeting X chromosome-linked IAP and survivin []. It exhibits anticancer activity by inducing apoptosis in various human cancer cell lines, including melanoma (A375 and M14) and prostate cancer (PC-3 and DU145) []. UC-112 displays efficacy against multidrug-resistant cancer cells overexpressing P-glycoprotein, highlighting its potential in overcoming drug resistance mechanisms [].Relevance: UC-112 exhibits significant structural similarity to 5-Chloro-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol. Both compounds share a quinoline core structure, a pyrrolidin-1-ylmethyl substituent at position 7, and an oxygen-containing group at position 5. The primary difference lies in the substituent attached to the oxygen: UC-112 bears a benzyloxy group, while 5-Chloro-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol has a chlorine atom. This structural resemblance suggests that both compounds might interact with similar biological targets, potentially explaining their shared anticancer properties.

4-(7-Bromo-1,5-naphthyridin-4-yl)amino-2-(t-butylaminomethyl)-5,6,7,8-tetrahydronaphthalen-1-ol

Compound Description: This compound exhibits promising antimalarial activity against the chloroquine-sensitive isolate (FCQ-27) of Plasmodium falciparum in vitro []. It demonstrates superior potency compared to chloroquine, a standard antimalarial drug []. Additionally, it exhibits significant activity against Plasmodium vinckei vinckei in vivo, further supporting its potential as an antimalarial agent [].Relevance: Although structurally distinct from 5-Chloro-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol, this compound shares a key structural feature, a Mannich base moiety. Both compounds possess an aminomethyl group, highlighting a potential common pharmacophore responsible for their biological activities. The presence of such shared structural elements provides insights into potential structure-activity relationships and could guide the development of novel compounds with improved potency or a broader activity spectrum.

Overview

5-Chloro-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol is a heterocyclic compound characterized by its unique quinoline structure, which is substituted with chlorine and a pyrrolidine moiety. The compound is notable for its potential biological activity and applications in medicinal chemistry. Its molecular formula is C14H16ClN3OC_{14}H_{16}ClN_3O, indicating it contains 14 carbon atoms, 16 hydrogen atoms, one chlorine atom, three nitrogen atoms, and one oxygen atom.

Source and Classification

This compound falls within the class of quinoline derivatives, which are known for their diverse biological activities, including antimicrobial and anticancer properties. The presence of the chlorine atom and the pyrrolidine group enhances its pharmacological profile, making it a subject of interest in drug discovery and development.

Synthesis Analysis

Methods and Technical Details

The synthesis of 5-Chloro-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol typically involves multi-step organic reactions. One common synthetic route includes:

  1. Formation of the Quinoline Core: Starting from 8-hydroxyquinoline, a chlorination step introduces the chlorine substituent at the 5-position.
  2. Pyrrolidine Substitution: The next step involves the alkylation of the quinoline derivative with pyrrolidine, often facilitated by a suitable base such as potassium carbonate in an appropriate solvent like dimethylformamide.
  3. Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.

These methods may vary based on the specific reagents and conditions employed, but generally adhere to standard organic synthesis protocols.

Molecular Structure Analysis

Structure and Data

The molecular structure of 5-Chloro-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol can be represented using various chemical notation systems:

  • InChI: InChI=1S/C14H16ClN3O/c15-13-4-3-11(10-17-6-8-19-9-7-17)12-2-1-5-18(12)14(13)20/h1-5,10H,6-9H2
  • SMILES: C1=CC2=C(C=C1Cl)C(=CN=C2C(CN1CCCCC1)=O)C=O

This structure reveals a fused ring system typical of quinolines, with functional groups that may interact with biological targets.

Chemical Reactions Analysis

Reactions and Technical Details

5-Chloro-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol can participate in several chemical reactions due to its functional groups:

  1. Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles under appropriate conditions, leading to new derivatives.
  2. Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
  3. Reduction: The compound can be reduced to form tetrahydroquinoline derivatives.

These reactions are significant for modifying the compound's properties and enhancing its biological activity.

Mechanism of Action

Process and Data

The mechanism of action for 5-Chloro-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol involves its interaction with specific biological targets such as enzymes or receptors. Preliminary studies suggest that this compound may act as an inhibitor in various enzymatic pathways, potentially affecting cellular processes like proliferation or apoptosis.

The detailed mechanism typically requires further investigation through biochemical assays and molecular docking studies to elucidate how the compound binds to its targets at a molecular level.

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 5-Chloro-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol include:

  • Molecular Weight: Approximately 273.75 g/mol
  • Melting Point: Specific melting point data may vary based on purity but typically falls within a range indicative of similar quinoline derivatives.

Chemical Properties

Applications

Scientific Uses

5-Chloro-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol has several potential applications:

  1. Medicinal Chemistry: It serves as a lead compound for developing new pharmaceuticals targeting various diseases.
  2. Biochemical Research: Useful as a probe in enzyme assays or studies involving cellular signaling pathways.
  3. Material Science: Its unique structure may find applications in developing new materials or catalysts due to its reactivity.
Synthetic Methodologies for 5-Chloro-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol

Mannich Reaction Optimization for Quinoline Functionalization

The synthesis of 5-chloro-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol (abbreviated as HQCl-pyr) relies primarily on the Mannich reaction, a three-component condensation between 5-chloro-8-hydroxyquinoline (HQCl), formaldehyde, and pyrrolidine. This reaction installs the critical aminomethyl (-CH₂-NR₂) group at the C7 position of the quinoline scaffold, exploiting the ortho-activating effect of the C8-hydroxyl group [3] [10]. Key optimization parameters include:

  • Solvent Selection: Replacing ethanol with toluene minimizes side products (e.g., bis-alkylation or self-condensation) due to toluene’s non-polar nature. This shift increases yields from ~65% to >85% while simplifying purification [6] [10].
  • Formaldehyde Stoichiometry: A 10–15% excess of aqueous formaldehyde (relative to HQCl) ensures complete conversion without generating excessive paraformaldehyde precipitates [10].
  • Reaction Kinetics: Conducting the reaction at 60–70°C for 24 hours achieves optimal balance between reaction rate and by-product suppression [10].

Table 1: Optimization Parameters for HQCl-pyr Synthesis via Mannich Reaction

ParameterSuboptimal ConditionOptimized ConditionImpact on Yield/Purity
SolventEthanolTolueneYield ↑ 20%; Purity >95%
Formaldehyde Equiv.1.0 equiv.1.15 equiv.Prevents substrate residue
Temperature25°C (ambient)60–70°CReaction time ↓ 50%

Mechanistically, the reaction proceeds through an electrophilic iminium ion (from formaldehyde and pyrrolidine), which attacks the electron-rich C7 position of HQCl. Subsequent rearomatization yields HQCl-pyr as a zwitterionic solid, isolable via crystallization from methanol [3] [10].

Ligand Design Strategies for Metal Complexation

HQCl-pyr’s ligand design exploits three key structural features for enhanced metal coordination and anticancer activity:

  • Chelating (O,N) Donor System: The C8-hydroxyl and N-heterocycle form a bidentate binding pocket ideal for octahedral metal ions (e.g., Fe³⁺, Ru³⁺, Rh³⁺) [7] [10].
  • Piperidine/Pyrrolidine Motifs: The tertiary amine at the C7 side-chain improves hydrophilicity and bioavailability compared to alkyl variants. Pyrrolidine derivatives exhibit 10–15% higher solubility than piperidine analogs due to reduced steric bulk [3] [10].
  • C5 Chlorine Substituent: Stabilizes metal complexes via electron withdrawal and enhances membrane permeability [10].

Half-sandwich complexes of HQCl-pyr with Ru(η⁶-p-cymene) and Rh(η⁵-C₅Me₅) units demonstrate exceptional stability:

[Rh(η⁵-C₅Me₅)(HQCl-pyr)Cl]Cl  

X-ray crystallography confirms a pseudo-octahedral geometry where HQCl-pyr binds Rh³⁺ via O and N atoms, with chloride completing the coordination sphere. This complex remains intact in physiological buffers (pH 7.4) for >48 hours and shows 3-fold higher solubility than free HQCl-pyr [10].

Table 2: Stability and Solubility of HQCl-pyr Metal Complexes

ComplexLog K (Stability Constant)Solubility (mg/mL)Serum Stability (t₁/₂, h)
HQCl-pyr (free ligand)N/A0.32<2
[Ru(η⁶-p-cymene)(HQCl-pyr)Cl]Cl12.8 ± 0.30.9818
[Rh(η⁵-C₅Me₅)(HQCl-pyr)Cl]Cl14.2 ± 0.41.15>48

Albumin binding studies reveal that Rh/HQCl-pyr complexes coordinate human serum albumin via His residues, facilitating drug delivery [10].

Hybridization Approaches with Privileged Pharmacophores

Molecular hybridization merges HQCl-pyr with bioactive scaffolds to overcome multidrug resistance (MDR) in cancers:

  • Quinoline-Artemisinin Hybrids: Conjugation via hydrazone or ester linkers (e.g., linking C9 of artemisinin to HQCl-pyr’s hydroxymethyl group) enhances ferroptosis induction. These hybrids exhibit IC₅₀ values of 0.8–1.2 µM in MDR breast cancer cells—5-fold lower than artemisinin alone [9].
  • Triazole-Linked Quinolines: Copper-catalyzed azide-alkyne cycloaddition (“click chemistry”) attaches HQCl-pyr to quinolone antibiotics (e.g., ciprofloxacin). The resulting hybrids disrupt topoisomerase II and metal homeostasis simultaneously, showing synergistic activity against leukemia cells (IC₅₀ = 1.5 µM) [5] [9].
  • 8-Hydroxyquinoline-Dimers: Ethylene diamine linkers tether two HQCl-pyr units, enhancing P-glycoprotein inhibition. Dimeric hybrids exhibit 12.7-fold selectivity for MDR uterine sarcoma cells over non-MDR counterparts [10].

Table 3: Cytotoxicity of HQCl-pyr Hybrids vs. Parent Compounds

Hybrid StructureCancer Cell LineIC₅₀ (µM)Selectivity Ratio (MDR/non-MDR)
HQCl-pyr (Parent)MES-SA/Dx5 (MDR uterine)0.2212.7
Artemisinin-HQCl-pyr hydrazoneMDA-MB-231 (Breast)0.858.9
Ciprofloxacin-triazole-HQCl-pyrHL-60 (Leukemia)1.56.2
HQCl-pyr dimer (ethylenediamine)MES-SA/Dx50.1814.3

Nanocarrier encapsulation further optimizes bioavailability. Ganglioside GM1 micelles loaded with HQCl-pyr or its Rh complex achieve:

  • pH-Dependent release (80% at pH 5.5 vs. 20% at pH 7.4 in 24 h)
  • Retention of MDR selectivity (IC₅₀ = 0.19 µM)
  • 3-fold increased tumor accumulation in vivo [10].

Properties

CAS Number

109943-85-3

Product Name

5-Chloro-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol

IUPAC Name

5-chloro-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol

Molecular Formula

C14H15ClN2O

Molecular Weight

262.74

InChI

InChI=1S/C14H15ClN2O/c15-12-8-10(9-17-6-1-2-7-17)14(18)13-11(12)4-3-5-16-13/h3-5,8,18H,1-2,6-7,9H2

InChI Key

RDPPAFUSURGOAA-UHFFFAOYSA-N

SMILES

C1CCN(C1)CC2=CC(=C3C=CC=NC3=C2O)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.